molecular formula C25H34O6 B167493 17,21-Dihydroxypregn-4-ene-3,20-dione 17,21-di(acetate) CAS No. 1807-15-4

17,21-Dihydroxypregn-4-ene-3,20-dione 17,21-di(acetate)

Cat. No.: B167493
CAS No.: 1807-15-4
M. Wt: 430.5 g/mol
InChI Key: IASNEQDWRXBECK-IHKKISOYSA-N
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Description

17,21-Dihydroxypregn-4-ene-3,20-dione 17,21-di(acetate) is a synthetic steroid compound It is derived from pregnane, a steroid nucleus, and is characterized by hydroxyl groups at positions 17 and 21, and acetate groups at the same positions

Mechanism of Action

Target of Action

It’s worth noting that a similar compound, hydrocortisone, is a glucocorticoid . Glucocorticoids are a type of corticosteroid hormone that is very effective at reducing inflammation and suppressing the immune system.

Mode of Action

They also modify the body’s immune response to diverse stimuli .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 17,21-Dihydroxypregn-4-ene-3,20-dione 17,21-di(acetate) typically involves multiple steps. One common method starts with 16,17α-epoxypregn-4-ene-3,20-dione. This intermediate undergoes bromination with hydrogen bromide, followed by catalytic hydrogenation to remove the bromine, yielding 17α-hydroxypregn-4-ene-3,20-dione. The final steps involve acetylation of the hydroxyl groups at positions 17 and 21, followed by partial hydrolysis to produce the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of efficient catalysts, high-yield reaction conditions, and purification techniques to ensure the compound’s purity and consistency.

Chemical Reactions Analysis

Types of Reactions

17,21-Dihydroxypregn-4-ene-3,20-dione 17,21-di(acetate) can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to ketones or carboxylic acids.

    Reduction: The carbonyl groups can be reduced to hydroxyl groups.

    Substitution: The acetate groups can be replaced with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used to replace the acetate groups.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield 17,21-diketopregn-4-ene-3,20-dione, while reduction can produce 17,21-dihydroxypregn-4-ene-3,20-diol.

Scientific Research Applications

17,21-Dihydroxypregn-4-ene-3,20-dione 17,21-di(acetate) has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    11-Deoxycortisol: Similar in structure but lacks the acetate groups.

    Cortexolone 17-acetate: Another steroid with similar functional groups but different biological activity.

    17,21-Dihydroxypregn-4-ene-3,11,20-trione: Contains an additional ketone group at position 11

Uniqueness

17,21-Dihydroxypregn-4-ene-3,20-dione 17,21-di(acetate) is unique due to its specific functional groups and their positions, which confer distinct chemical and biological properties. Its dual acetate groups make it particularly useful in synthetic chemistry and pharmaceutical applications.

Properties

IUPAC Name

[2-[(8R,9S,10R,13S,14S,17R)-17-acetyloxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H34O6/c1-15(26)30-14-22(29)25(31-16(2)27)12-9-21-19-6-5-17-13-18(28)7-10-23(17,3)20(19)8-11-24(21,25)4/h13,19-21H,5-12,14H2,1-4H3/t19-,20+,21+,23+,24+,25+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IASNEQDWRXBECK-IHKKISOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC(=O)C1(CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OCC(=O)[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H34O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101267698
Record name 17,21-Bis(acetyloxy)pregn-4-ene-3,20-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101267698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

430.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1807-15-4
Record name 17,21-Bis(acetyloxy)pregn-4-ene-3,20-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1807-15-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pregn-4-ene-3,20-dione, 17,21-dihydroxy-, diacetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001807154
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC15482
Source DTP/NCI
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Record name 17,21-Bis(acetyloxy)pregn-4-ene-3,20-dione
Source EPA DSSTox
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Record name 17,21-dihydroxypregn-4-ene-3,20-dione 17,21-di(acetate)
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